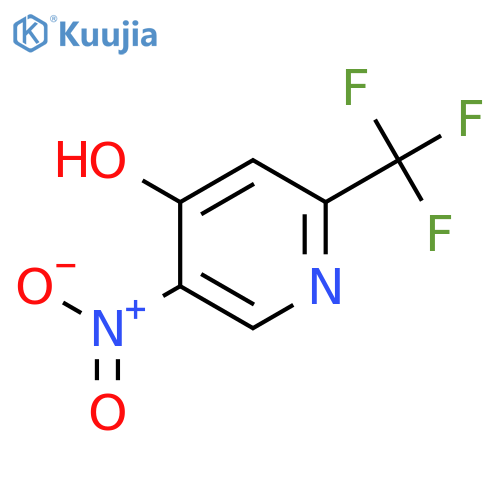Cas no 438554-44-0 (5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)

438554-44-0 structure
商品名:5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one
CAS番号:438554-44-0
MF:C6H3F3N2O3
メガワット:208.094831705093
MDL:MFCD11848351
CID:1036260
PubChem ID:22380194
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-2-(trifluoromethyl)pyridin-4-ol
- 5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one
- 5-Nitro-2-trifluoromethylpyridin-4-ol
- 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one
- SCHEMBL3060388
- SY288612
- EN300-125637
- 5-nitro-2-trifluoromethyl-pyridin-4-ol
- TQP0550
- DTXSID30625280
- DS-5936
- A913537
- MFCD11848351
- MFCD28501483
- 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one
- Z1269218107
- AKOS016000822
- DB-095326
- 438554-44-0
- 2-(TRIFLUOROMETHYL)-5-NITROPYRIDIN-4-OL
- 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine
- AB64802
- CS-0054161
-
- MDL: MFCD11848351
- インチ: InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12)
- InChIKey: VVKVNBMMOVZQRX-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C(F)(F)F)=NC=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 208.00957645g/mol
- どういたいしつりょう: 208.00957645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.645±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(6.2 g/l)(25ºC)、
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124801-1g |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 97% | 1g |
¥1618.00 | 2024-05-13 | |
| Enamine | EN300-125637-0.1g |
5-nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95.0% | 0.1g |
$70.0 | 2025-02-21 | |
| Enamine | EN300-125637-5.0g |
5-nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95.0% | 5.0g |
$712.0 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90217-1G |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one |
438554-44-0 | 95% | 1g |
¥ 1,003.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90217-250MG |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one |
438554-44-0 | 95% | 250MG |
¥ 369.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90217-5G |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one |
438554-44-0 | 95% | 5g |
¥ 3,491.00 | 2023-04-13 | |
| Alichem | A029003522-500mg |
4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine |
438554-44-0 | 95% | 500mg |
$1769.25 | 2023-09-01 | |
| Alichem | A029003522-1g |
4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine |
438554-44-0 | 95% | 1g |
$2837.10 | 2023-09-01 | |
| Enamine | EN300-125637-1.0g |
5-nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95.0% | 1.0g |
$204.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1189244-1g |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95% | 1g |
$465 | 2024-07-19 |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
438554-44-0 (5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one) 関連製品
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:438554-44-0)5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):197.0/724.0